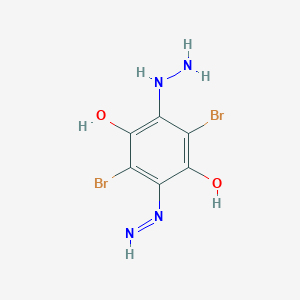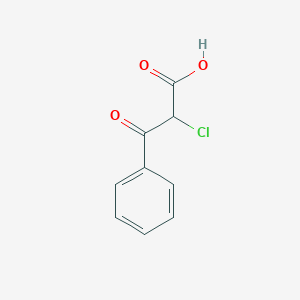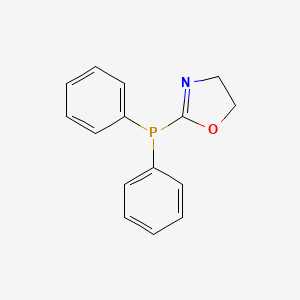
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is a chemical compound with the molecular formula C6H2Br2N4O2 It is a derivative of cyclohexadiene-1,4-dione, where two bromine atoms and two hydrazino groups are substituted at the 2,5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- can be achieved through several methods:
Bromination of Cyclohexadiene-1,4-dione: The starting material, cyclohexadiene-1,4-dione, is brominated using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature.
Hydrazination: The dibromo derivative is then reacted with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually conducted under reflux conditions to ensure complete substitution of the bromine atoms with hydrazino groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like bromine and hydrazine.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydrazino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydrazino derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- involves its interaction with various molecular targets. The hydrazino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxyl groups instead of hydrazino groups.
2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: A compound with bromine and hydroxyl groups.
2,3,5,6-Tetraamino-1,4-benzoquinone: A compound with amino groups instead of hydrazino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydrazino- is unique due to the presence of both bromine and hydrazino groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
492447-36-6 |
|---|---|
Fórmula molecular |
C6H6Br2N4O2 |
Peso molecular |
325.95 g/mol |
Nombre IUPAC |
2,5-dibromo-3-diazenyl-6-hydrazinylbenzene-1,4-diol |
InChI |
InChI=1S/C6H6Br2N4O2/c7-1-3(11-9)6(14)2(8)4(12-10)5(1)13/h9,12-14H,10H2 |
Clave InChI |
WFGAYTCUTVWKGY-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)O)N=N)Br)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)

![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)



![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
